molecular formula C4H9ClN4O B1383260 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1955499-30-5

3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No. B1383260
M. Wt: 164.59 g/mol
InChI Key: WSWGDIUEOXNQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains an aminomethyl (-NH2CH2-) group and a methyl (-CH3) group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole core, with the aminomethyl and methyl groups attached at the 3rd and 4th positions, respectively . The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated aminomethyl group .


Chemical Reactions Analysis

As an amine, this compound could participate in typical amine reactions, such as acid-base reactions to form salts, alkylation, and acylation . The presence of the triazole ring could also enable other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. As an amine, it would be expected to have basic properties . The presence of the triazole ring could also influence its properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    The compound has been utilized in the synthesis of novel derivatives. For example, Alkan et al. (2007) reported the synthesis of new 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, which were characterized by various spectral analyses (Alkan et al., 2007).

  • Electronic and Spectroscopic Analysis

    Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing insights into their structural and electronic characteristics (Beytur & Avinca, 2021).

Chemical Properties

  • Acidity and Solvent Effects

    Yüksek et al. (2005) studied the acidity and effects of solvents on new 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Their research involved potentiometric titrations in various non-aqueous solvents (Yüksek et al., 2005).

  • Antibacterial Activity

    Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of this compound and screened them for antibacterial activity against various bacterial strains (Plech et al., 2011).

Applications in Cancer Research

  • Anticancer Evaluation: Bekircan et al. (2008) conducted a study on the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against various cancer cell lines (Bekircan et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential therapeutic applications .

properties

IUPAC Name

3-(aminomethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-8-3(2-5)6-7-4(8)9;/h2,5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWGDIUEOXNQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

CAS RN

1955499-30-5
Record name 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 3
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 4
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 5
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.